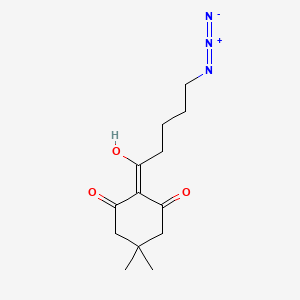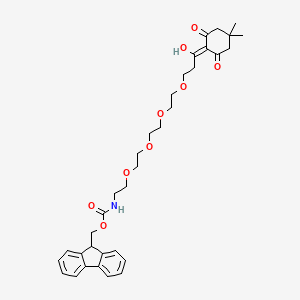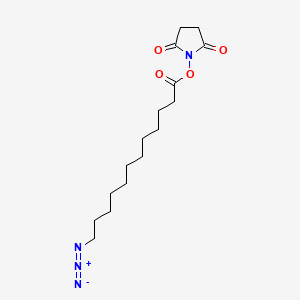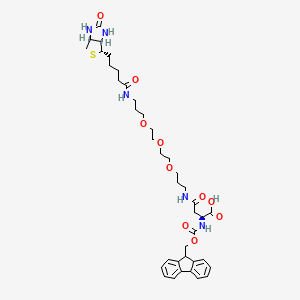
Fmoc-Asp(biotinyl-PEG)-OH
Overview
Description
Fmoc-Asp(biotinyl-PEG)-OH: is a compound used in peptide synthesis and bioconjugation. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an aspartic acid (Asp) residue, a biotinylated polyethylene glycol (PEG) linker, and a hydroxyl (OH) group. This compound is particularly useful in the field of biochemistry and molecular biology for labeling and purifying proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(biotinyl-PEG)-OH typically involves multiple steps:
Fmoc Protection: The aspartic acid residue is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
Biotinylation: The biotinylated PEG linker is then attached to the aspartic acid residue through a coupling reaction.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of intermediates: The Fmoc-protected aspartic acid and biotinylated PEG linker are synthesized in bulk.
Automated peptide synthesizers: These machines are used to couple the intermediates efficiently.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: Fmoc-Asp(biotinyl-PEG)-OH undergoes coupling reactions to attach to peptides or proteins.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and N-Hydroxysuccinimide (NHS) are commonly used for coupling reactions.
Deprotection Reagents: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Biotinylated Peptides/Proteins: The primary products are biotinylated peptides or proteins, which can be used for various biochemical applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Asp(biotinyl-PEG)-OH is used in solid-phase peptide synthesis to introduce biotinylated residues into peptides.
Biology:
Protein Labeling: The biotinylated PEG linker allows for the labeling of proteins, facilitating their detection and purification.
Affinity Purification: Biotinylated proteins can be purified using streptavidin-coated beads.
Medicine:
Drug Delivery: The PEG linker enhances the solubility and stability of biotinylated drugs, improving their delivery and efficacy.
Industry:
Diagnostic Assays: Biotinylated peptides and proteins are used in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs).
Mechanism of Action
Molecular Targets and Pathways:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules.
PEG Linker: The polyethylene glycol linker provides flexibility and reduces steric hindrance, enhancing the interaction between biotin and streptavidin.
Comparison with Similar Compounds
Fmoc-Asp(biotin)-OH: This compound lacks the PEG linker, making it less flexible and potentially less soluble.
Fmoc-Asp(PEG)-OH: This compound lacks the biotin moiety, making it unsuitable for applications requiring biotin-streptavidin interactions.
Uniqueness:
Fmoc-Asp(biotinyl-PEG)-OH: combines the advantages of both biotinylation and PEGylation, providing enhanced solubility, stability, and specific binding capabilities.
Properties
IUPAC Name |
(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZRMACVXOYNL-RKNDVXSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


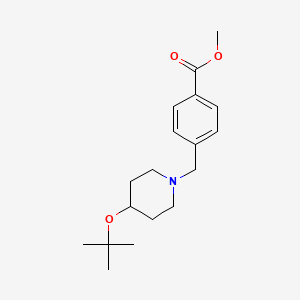
![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
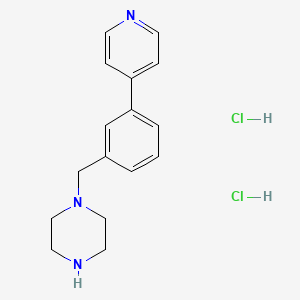
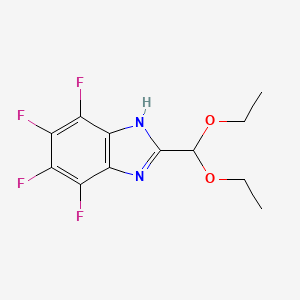
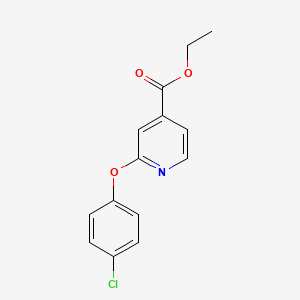
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
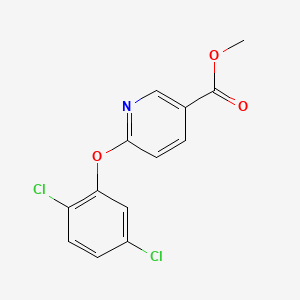
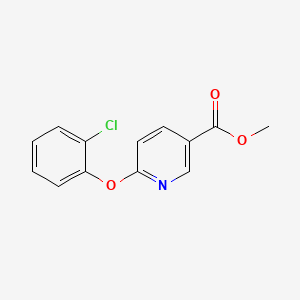
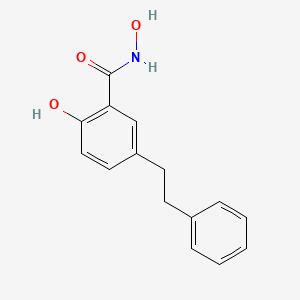
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
